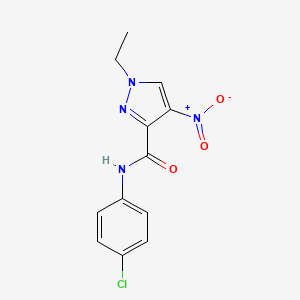![molecular formula C24H20FN3O5 B4623000 methyl 3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4623000.png)
methyl 3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis process of related pyrimidine derivatives often involves multi-step reactions including bromine exchange, lithiation, nitration, and Pd-catalyzed alkoxycarbonylation steps. For example, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, a compound with structural similarities, was achieved through a scalable process starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde, yielding intermediates and final products as filterable solids, which indicates the complexity and the preciseness required in synthesizing such compounds (Boros et al., 2007).
Molecular Structure Analysis
The molecular structure and stereochemistry of pyrimidine derivatives can be confirmed through techniques like X-ray crystallography, NMR spectroscopy, and elemental analysis. The crystal structure of certain fluorobenzyl and methoxyphenyl-substituted pyrimidine derivatives reveals specific orientations and conformations that are crucial for their chemical behavior and potential applications (Zhi, 2009).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives is influenced by their molecular structure, which allows for various chemical transformations and reactions. These compounds can undergo reactions like formylation, cyclization, and substitution to form new derivatives with different chemical and biological properties. The synthesis and transformation of these derivatives showcase their versatility and reactivity in chemical synthesis (Eleev et al., 2015).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are pivotal for their characterization and application. The solvatomorphism observed in some derivatives, including different solvated forms, highlights the impact of solvent interactions on their physical properties and stability. Studies focusing on the anhydrous and solvated forms provide insights into their behavior under different conditions (Cleetus et al., 2020).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Methodology Development
Research in this area focuses on developing new synthetic routes and methodologies for constructing complex molecules, including pyridopyrimidines and related structures. For instance, Boros et al. (2007) described a scalable synthesis of a related compound, methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, highlighting key steps like lithium-bromine exchange and Pd-catalyzed alkoxycarbonylation, which could be relevant for synthesizing the target compound (Boros et al., 2007).
Biological Activity and Pharmacological Potential
Several studies explore the biological activities of pyrimidine derivatives, which could provide insights into the potential applications of the target compound in medicinal chemistry. For example, Gorle et al. (2016) synthesized a series of pyrimidine derivatives linked with morpholinophenyl and evaluated their larvicidal activity, demonstrating the potential of such compounds in biological applications (Gorle et al., 2016).
Advanced Materials and Chemical Properties
Research on the chemical properties and applications of pyrimidine derivatives in materials science or as chemical intermediates could also be relevant. For example, the synthesis of novel compounds with specific structural features, such as those described by Abu‐Hashem et al. (2020), could lead to new materials with unique properties (Abu‐Hashem et al., 2020).
Analytical and Spectroscopic Techniques
Studies like the one by Monteagudo et al. (2007), which used 19F-NMR spectroscopy to investigate the metabolism and disposition of HIV integrase inhibitors, could provide methodological insights for analyzing the target compound and understanding its chemical behavior and interactions (Monteagudo et al., 2007).
Eigenschaften
IUPAC Name |
methyl 3-[(4-fluorophenyl)methyl]-1-(3-methoxyphenyl)-7-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5/c1-14-11-19(23(30)33-3)20-21(26-14)28(17-5-4-6-18(12-17)32-2)24(31)27(22(20)29)13-15-7-9-16(25)10-8-15/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDRXECUSKPPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B4622964.png)
![3,6-diamino-5-cyano-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4622965.png)

![4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4622976.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4622985.png)
![2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4623018.png)
![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4623037.png)